molecular formula C11H11ClN2O B13466963 2-chloro-N-(1-cyano-2-phenylethyl)acetamide

2-chloro-N-(1-cyano-2-phenylethyl)acetamide

Cat. No.: B13466963
M. Wt: 222.67 g/mol
InChI Key: HTQRMBOLUHFFOV-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyano-2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a cyano group, and a phenylethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyano-2-phenylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-cyano-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyano-2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

2-chloro-N-(1-cyano-2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyano-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-phenylethyl)acetamide: Similar structure but lacks the cyano group.

    2-chloro-N-(1-phenylethyl)acetamide: Similar structure but lacks the cyano group and has a different substitution pattern.

Uniqueness

2-chloro-N-(1-cyano-2-phenylethyl)acetamide is unique due to the presence of both a cyano group and a phenylethyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-N-(1-cyano-2-phenylethyl)acetamide

InChI

InChI=1S/C11H11ClN2O/c12-7-11(15)14-10(8-13)6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,14,15)

InChI Key

HTQRMBOLUHFFOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)NC(=O)CCl

Origin of Product

United States

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